N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide” involves the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil. This is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide .Scientific Research Applications
Green Chemistry Initiatives
- The trifluoroacetamide group in this compound aligns with green chemistry principles. Researchers aim to develop sustainable and eco-friendly processes. By incorporating this compound, they explore greener synthetic routes and minimize environmental impact .
Thermodynamic Property Data
- N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide is part of a collection of critically evaluated thermodynamic property data for pure compounds. Researchers use these data for modeling and simulations in various fields .
Mechanism of Action
Target of Action
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as Propanil, primarily targets the photosynthetic electron transfer process in plants . It inhibits the Hill reaction in photosystem II (PSII), a crucial part of the photosynthesis process .
Mode of Action
The compound interacts with its targets by inhibiting the electron transport chain reaction in photosynthesis . This inhibition prevents the conversion of CO2 to carbohydrate precursors, thereby inhibiting the further development of the weed .
Biochemical Pathways
The affected pathway is the photosynthetic electron transfer process, specifically the Hill reaction in photosystem II . The downstream effects include the disruption of the plant’s ability to convert light energy into chemical energy, which is essential for growth and survival .
Pharmacokinetics
It’s worth noting that similar compounds like propanil are known to be rapidly metabolized in certain plants like rice, which contain high levels of the enzyme aryl acylamidase (aaa) .
Result of Action
The primary result of the compound’s action is the inhibition of plant growth, particularly in weeds . By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide. For instance, the persistence of similar compounds like Propanil in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . The compound’s efficacy can also be influenced by the presence of certain bacterial strains capable of degrading it .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUTXSUYHNAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879273 |
Source
|
Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide | |
CAS RN |
64694-85-5 |
Source
|
Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.